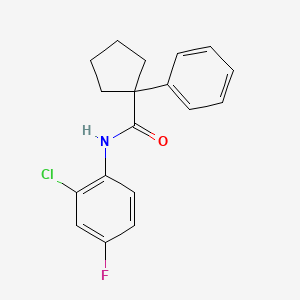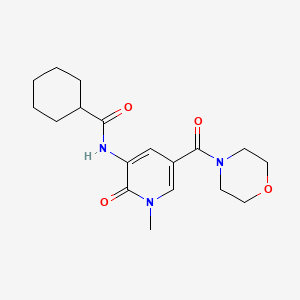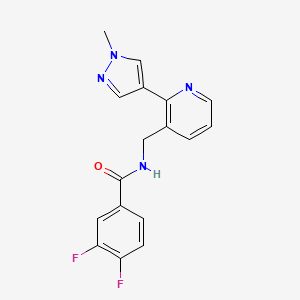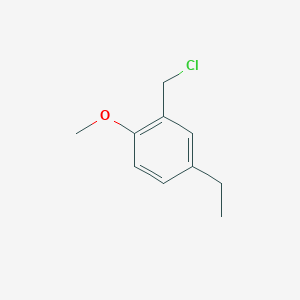![molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8](/img/structure/B2847724.png)
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 174469-05-7 . It has a molecular weight of 151.16 and its IUPAC name is 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a white to yellow solid and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Chemical Transformations
One area of application involves the catalytic hydrogenation of derivatives leading to various functionalized products. For example, the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates has been studied, producing dynamic mixtures of enamines and tetrahydro-2-furanamines. These products can further transform into 1,4-amino alcohols or isomeric dihydrofurans under different conditions, highlighting the compound's versatility in synthetic organic chemistry (Sukhorukov et al., 2008).
Structural and Crystallographic Studies
Crystal structure analysis of related compounds reveals intricate details about molecular geometry and intermolecular interactions. For instance, the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate provides insights into the conformation and arrangement of fused ring systems, which is critical for understanding the reactivity and physical properties of these molecules (Toze et al., 2015).
Methanol Addition Reactions
The addition of methanol to dihapto-coordinated complexes, resulting in the synthesis of 2-methoxy-2,3-dihydrofuran complexes, showcases the reactivity of furan derivatives in the presence of methanol. This process highlights the synthetic utility of methanol in modifying furan derivatives for various applications (Friedman & Harman, 2001).
Enzymatic and Catalytic Applications
Research on methanol dehydrogenases (MDH) that catalyze the oxidation of methanol to formaldehyde or formate, depending on the enzyme variant, underscores the biological and catalytic importance of methanol in microbial metabolism. These studies provide a foundation for biotechnological applications involving methanol utilization (Keltjens et al., 2014).
Methylation of Pyridines
The C-3/5 methylation of pyridines using methanol and formaldehyde as key reagents represents an innovative approach to modify pyridine rings, demonstrating the compound's potential in facilitating direct methyl group introduction onto aromatic systems (Grozavu et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEXLMRBHGLUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)


![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)

![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)
